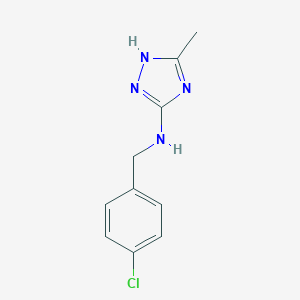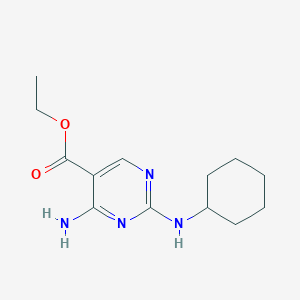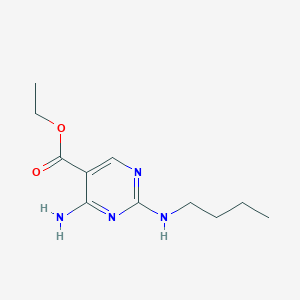
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine, also known as CBTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is still not fully understood. However, studies have suggested that N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine may exert its biological activities through the inhibition of enzymes involved in cell wall synthesis, DNA replication, and protein synthesis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the enhancement of plant immunity against fungal pathogens. In addition, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine in lab experiments include its broad-spectrum activity against various microorganisms, its low toxicity in mammalian cells, and its potential for use in various applications. However, the limitations of using N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine include its limited solubility in water, which may affect its efficacy in certain applications, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine. One potential direction is the development of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine-based therapeutics for the treatment of fungal and bacterial infections and cancer. Another potential direction is the optimization of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine synthesis methods to improve its efficacy and reduce its cost. Additionally, the study of N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine's mechanism of action and its potential applications in material science and agriculture may lead to the development of new functional materials and crop protection strategies.
In conclusion, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis methods for various applications.
Métodos De Síntesis
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 5-methyl-4H-1,2,4-triazole-3-thiol, followed by subsequent reactions with sodium hydroxide and ammonium chloride. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been shown to exhibit antifungal, antibacterial, and antitumor activities. In agriculture, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a fungicide to control plant diseases. In material science, N-(4-chlorobenzyl)-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H2,12,13,14,15) |
Clave InChI |
LRLRGEUDCHUSTB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=NC(=NN1)NCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276531.png)
![3-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B276534.png)
![(5E)-2-anilino-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B276536.png)




![3-amino-4,6-dimethyl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B276542.png)

![2-Chloro-4-[(3-pyridylmethyl)amino]benzoic acid](/img/structure/B276546.png)
![4-[(3,4-Dimethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B276547.png)
![2-Chloro-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276549.png)
![3-Methyl-4-[(4-methylbenzyl)amino]benzoic acid](/img/structure/B276550.png)
![1-{[2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B276553.png)